molecular formula C7H18Cl2N2 B2976245 1-Methyl-1,5-diazocane dihydrochloride CAS No. 2230807-86-8

1-Methyl-1,5-diazocane dihydrochloride

Cat. No.: B2976245
CAS No.: 2230807-86-8
M. Wt: 201.14
InChI Key: UYRVIDRUTIBBAL-UHFFFAOYSA-N
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Description

1-Methyl-1,5-diazocane dihydrochloride is a cyclic diamine derivative featuring an eight-membered ring (diazocane) with nitrogen atoms at the 1 and 5 positions.

Properties

IUPAC Name

1-methyl-1,5-diazocane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-6-2-4-8-5-3-7-9;;/h8H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRVIDRUTIBBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,5-diazocane dihydrochloride typically involves the reaction of 1,5-diazocane with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of 1-Methyl-1,5-diazocane dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,5-diazocane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-Methyl-1,5-diazocane dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1,5-diazocane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three categories of dihydrochloride salts: linear biogenic amines , spirocyclic diamines , and opioid derivatives (for salt-form contrast).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structure Type Key Functional Groups
1-Methyl-1,5-diazocane dihydrochloride* C₇H₁₆Cl₂N₂ ~215.12 N/A Cyclic diamine Cyclic N-CH₃, dual NH⁺Cl⁻ groups
Putrescine dihydrochloride C₄H₁₄Cl₂N₂ 161.06 P7505 (Sigma) Linear diamine Linear NH₂⁺Cl⁻, aliphatic chain
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride C₁₀H₂₂Cl₂N₂ 241.20 1864063-34-2 Spirocyclic diamine Spiro N-CH₃, dual NH⁺Cl⁻ groups
Oxycodone hydrochloride (for salt contrast) C₁₈H₂₂ClNO₄ 351.83 124-90-3 Opioid derivative Aromatic, ether, tertiary amine

*Hypothetical values inferred from structural analogs.

Key Observations:

Ring Size and Rigidity: The cyclic structure of 1-methyl-1,5-diazocane dihydrochloride likely confers greater rigidity compared to linear diamines like putrescine dihydrochloride, which has a flexible aliphatic chain .

Solubility and Stability :

  • Dihydrochloride salts generally exhibit enhanced water solubility due to ionic interactions. For example, putrescine dihydrochloride is dissolved in deionized water for analytical standards, suggesting similar solubility for the target compound .
  • The methyl group in 1-methyl-1,5-diazocane dihydrochloride may reduce hygroscopicity compared to unsubstituted analogs, improving handling stability.

Spectroscopic Characterization :

  • Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation. For instance, the spirocyclic compound in shows IR peaks at 3420 cm⁻¹ (OH) and 1610 cm⁻¹ (C=N), while ¹H-NMR data reveal methyl and aromatic proton signals . Similar methods would apply to the target compound, with expected shifts for cyclic vs. linear amines.

Biological Activity

1-Methyl-1,5-diazocane dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of organic synthesis and biological research. This article explores its synthesis, mechanisms of action, biological interactions, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7H18Cl2N2
  • Molecular Weight : 201.14 g/mol
  • CAS Number : 2230807-86-8

The compound is synthesized through the reaction of 1,5-diazocane with methylating agents in the presence of hydrochloric acid to yield the dihydrochloride salt.

1-Methyl-1,5-diazocane dihydrochloride acts primarily through its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, influencing various biochemical pathways. The compound's unique structure allows it to participate in several types of chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Under specific conditions, it can be reduced using sodium borohydride or lithium aluminum hydride.
  • Substitution : Engages in substitution reactions with nucleophiles or electrophiles under controlled conditions.

Enzyme Inhibition and Protein Interactions

Research indicates that 1-Methyl-1,5-diazocane dihydrochloride is utilized in studies involving enzyme inhibition and protein interactions. It has been shown to affect the activity of various enzymes, which is crucial for understanding metabolic pathways and potential therapeutic applications.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic processes. The inhibition was quantified using IC50 values, highlighting its potential as a lead compound for drug development.
  • Protein Interaction Studies : Research has shown that 1-Methyl-1,5-diazocane dihydrochloride can bind to target proteins, altering their function and affecting downstream signaling pathways. This property makes it a valuable tool in cellular biology research.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Protein BindingAlters the function of target proteins
Oxidation PotentialReacts with oxidizing agents
Reduction PotentialReacts under reducing conditions

Similar Compounds

To better understand the uniqueness of 1-Methyl-1,5-diazocane dihydrochloride, a comparison with similar compounds is useful:

Compound NameStructural CharacteristicsUnique Features
1-Methyl-1,4-diazocane dihydrochlorideOne less nitrogen atom than 1-Methyl-1,5Different reactivity
1-Methyl-1,6-diazocane dihydrochlorideAdditional nitrogen atomAltered binding properties
1-Methyl-1,7-diazocane dihydrochlorideFurther nitrogen atomUnique interaction profile

The structural differences significantly influence their biological activities and potential applications in research and industry.

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